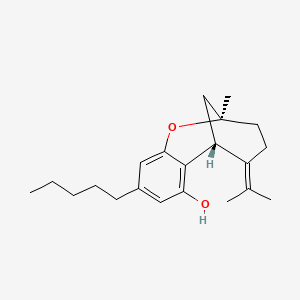
Delta4(8)-iso-THC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta4(8)-iso-THC, also known as Delta-8-tetrahydrocannabinol, is a cannabinoid found in the cannabis plant. It is an isomer of Delta-9-tetrahydrocannabinol, the primary psychoactive compound in cannabis. This compound has gained attention due to its unique properties and potential therapeutic benefits, offering a milder psychoactive effect compared to Delta-9-tetrahydrocannabinol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Delta4(8)-iso-THC can be synthesized from cannabidiol (CBD) through a ring closure reaction. This process often involves harsh reaction conditions, including the use of strong acids or bases as catalysts . The reaction typically requires precise temperature control and careful monitoring to ensure the desired product is obtained without significant impurities.
Industrial Production Methods
Industrial production of this compound involves the extraction of CBD from hemp, followed by chemical conversion to this compound. This process includes several purification steps to remove unwanted by-products and ensure the final product meets quality standards . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to verify the purity and composition of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Delta4(8)-iso-THC undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert this compound to other cannabinoids.
Substitution: Substitution reactions can modify the chemical structure, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxidized cannabinoids, while reduction can yield different isomeric forms of tetrahydrocannabinol .
Wissenschaftliche Forschungsanwendungen
Delta4(8)-iso-THC has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study cannabinoid profiles.
Biology: Investigated for its effects on cellular processes and potential therapeutic benefits.
Medicine: Explored for its potential to alleviate symptoms such as pain, anxiety, and nausea.
Wirkmechanismus
Delta4(8)-iso-THC exerts its effects by binding to cannabinoid receptors in the body, primarily the CB1 receptor located in the central nervous system . This interaction leads to a decrease in the concentration of the second messenger molecule cAMP, resulting in various physiological effects. The compound’s milder psychoactive properties compared to Delta-9-tetrahydrocannabinol are attributed to its slightly different molecular structure and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Delta4(8)-iso-THC is often compared to other cannabinoids, such as:
Delta-9-tetrahydrocannabinol: The primary psychoactive compound in cannabis, known for its stronger psychoactive effects.
Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic benefits, often used in wellness products.
Delta-10-tetrahydrocannabinol: Another isomer of tetrahydrocannabinol with distinct psychoactive properties
This compound is unique due to its milder psychoactive effects, making it a potential alternative for individuals seeking the benefits of tetrahydrocannabinol without the intense high associated with Delta-9-tetrahydrocannabinol .
Eigenschaften
CAS-Nummer |
23050-59-1 |
|---|---|
Molekularformel |
C21H30O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(1R,9R)-9-methyl-5-pentyl-12-propan-2-ylidene-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-11-18(22)20-17-13-21(4,23-19(20)12-15)10-9-16(17)14(2)3/h11-12,17,22H,5-10,13H2,1-4H3/t17-,21-/m1/s1 |
InChI-Schlüssel |
CTUPXHOEXDMXQS-DYESRHJHSA-N |
Isomerische SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@@](CCC3=C(C)C)(OC2=C1)C)O |
Kanonische SMILES |
CCCCCC1=CC(=C2C3CC(CCC3=C(C)C)(OC2=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R-cis)-3-(Acetoxymethyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14083003.png)

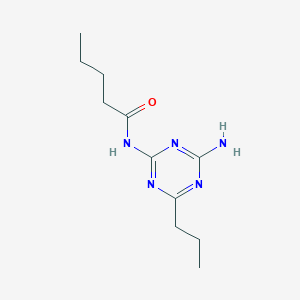

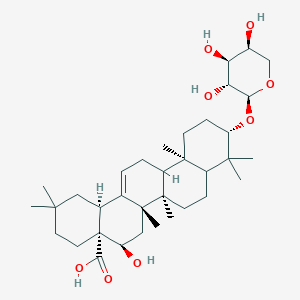
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083040.png)

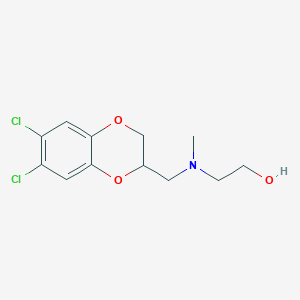

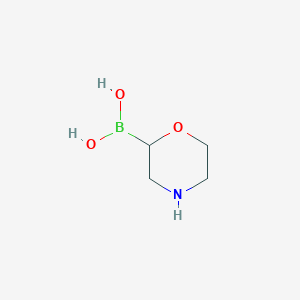
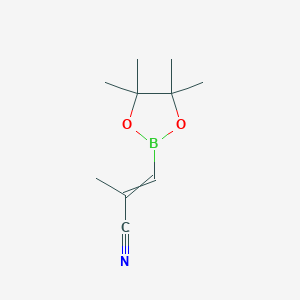


![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)
